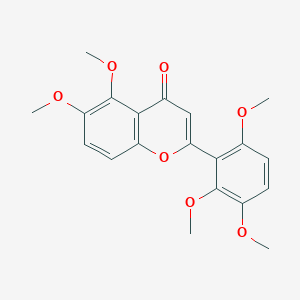
5,6,2',3',6'-Pentamethoxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,2',3',6'-Pentamethoxyflavone is a natural product found in Casimiroa tetrameria and Primula veris with data available.
Aplicaciones Científicas De Investigación
Plant Source and Composition
5,6,2',3',6'-Pentamethoxyflavone has been identified in the leaf exudate of Primula elatior, a plant species belonging to the Primulaceae family. This flavone is part of a group of flavones discovered in this species, contributing to the chemical diversity and potential biological activity of plant exudates (Budzianowski & Wollenweber, 2007).
Fungicidal Potential
Research on methoxylated flavones from citrus, closely related to this compound, indicates their effectiveness in inhibiting mycelial growth of Colletotrichum gloeosporioides, a fungus causing significant crop damage. This highlights the potential use of such flavones, including this compound, in agricultural pest management (Almada-Ruiz et al., 2003).
Anticancer Properties
A study on polymethoxylated flavones, including compounds similar to this compound, isolated from tangerine peel oil solids, suggests potential anticancer activity. These flavones were found to have significant activity against various strains of carcinoma cells, indicating their potential therapeutic application in cancer treatment (Chen, Montanari & Widmer, 1997).
Biological Activities in Citrus Polymethoxyflavones
A comprehensive study on polymethoxyflavones (PMFs) in Citrus reticulata 'Chachi' peels, closely related to this compound, reveals extensive biological activities. These PMFs demonstrated potent sterol regulatory element-binding proteins inhibition and strong antiproliferative activity against tumor cell lines. This points to the potential application of such flavones in the treatment and management of various diseases, including metabolic and cancer-related conditions (Duan et al., 2017).
Propiedades
Fórmula molecular |
C20H20O7 |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
5,6-dimethoxy-2-(2,3,6-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-22-12-6-8-15(24-3)20(26-5)18(12)16-10-11(21)17-13(27-16)7-9-14(23-2)19(17)25-4/h6-10H,1-5H3 |
Clave InChI |
KHAJXTXUCWNYAU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)OC)OC)C2=CC(=O)C3=C(O2)C=CC(=C3OC)OC |
Sinónimos |
5,6,2',3',6'-pentamethoxyflavone PMF cpd |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




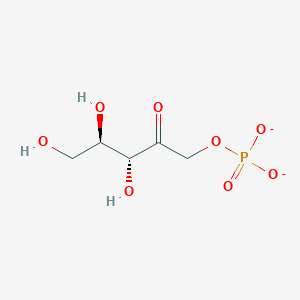
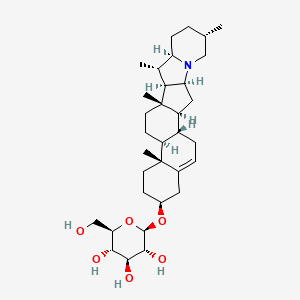
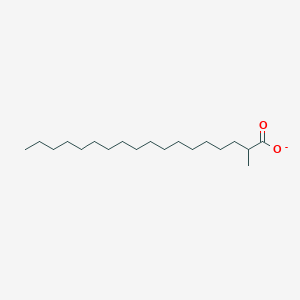
![[(1R,2R,4R,6S,7S,9R,10R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-dien-9-yl] acetate](/img/structure/B1261871.png)

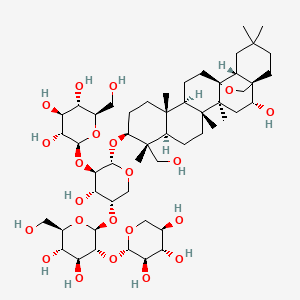


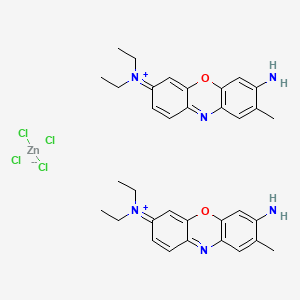

![methyl (10R,13S,14S)-14-hydroxy-13-methyl-1,7,17-trioxo-3,4,5,6,11,12,15,16-octahydro-2H-cyclopenta[a]phenanthrene-10-carboxylate](/img/structure/B1261882.png)

![(9R,10S,13R,14R,17R)-10,13,15-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthrene-3,15-diol](/img/structure/B1261885.png)